molecular formula C18H36O4S B12948794 Oleyl sulfate CAS No. 7747-53-7

Oleyl sulfate

Cat. No.: B12948794
CAS No.: 7747-53-7
M. Wt: 348.5 g/mol
InChI Key: ZUBJEHHGZYTRPH-KTKRTIGZSA-N
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Chemical Reactions Analysis

Oleyl sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide for sulfation, hydrogen for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonates, oleyl alcohol, and substituted oleyl derivatives .

Mechanism of Action

The mechanism of action of oleyl sulfate is based on its ability to form micelles in aqueous solutions. Micelles are aggregates of surfactant molecules with a hydrophobic core and a hydrophilic shell. This compound molecules arrange themselves so that the hydrophobic tails face inward, while the hydrophilic heads face outward. This arrangement allows this compound to solubilize hydrophobic compounds in water . The efficiency of its surface activity is controlled by a mixed diffusion kinetic adsorption mechanism .

Comparison with Similar Compounds

Oleyl sulfate can be compared with other similar surfactants, such as sodium dodecyl sulfate and sodium n-octadecyl sulfate. While all these compounds have surfactant properties, this compound has a longer hydrophobic chain, which results in tighter molecular packing and lower critical micelle concentration (CMC). This makes this compound more efficient in reducing surface tension and enhancing solubility .

Similar Compounds

  • Sodium dodecyl sulfate
  • Sodium n-octadecyl sulfate
  • Sodium lauryl sulfate

This compound’s unique structure and properties make it particularly effective in applications requiring high surface activity and efficient solubilization of hydrophobic compounds .

Properties

CAS No.

7747-53-7

Molecular Formula

C18H36O4S

Molecular Weight

348.5 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] hydrogen sulfate

InChI

InChI=1S/C18H36O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h9-10H,2-8,11-18H2,1H3,(H,19,20,21)/b10-9-

InChI Key

ZUBJEHHGZYTRPH-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O

Origin of Product

United States

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